molecular formula C23H21N3O3S B11260015 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methylbenzyl)acetamide

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11260015
M. Wt: 419.5 g/mol
InChI Key: YQTWZTMILNLGIG-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Benzothiadiazine Core: This step involves the cyclization of a suitable precursor, such as a sulfonamide derivative, with a phenyl-substituted reagent under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced through a nucleophilic substitution reaction, where an appropriate acylating agent reacts with the benzothiadiazine core.

    N-Benzylation: The final step involves the N-benzylation of the acetamide derivative using a benzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophilic reagents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in the treatment of diseases where benzothiadiazine derivatives have shown efficacy.

    Materials Science: Its unique structure could be explored for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound could be used as a tool to study biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methylbenzyl)acetamide would depend on its specific biological target. Generally, benzothiadiazine derivatives can interact with various molecular targets, such as enzymes or receptors, through:

    Binding to Active Sites: The compound may bind to the active site of an enzyme, inhibiting its activity.

    Modulation of Receptor Activity: It could interact with receptors, altering their signaling pathways.

    Disruption of Cellular Processes: The compound might interfere with cellular processes, leading to changes in cell function or viability.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-benzylacetamide: Similar structure but lacks the methyl group on the benzyl ring.

    2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-chlorobenzyl)acetamide: Similar structure but has a chlorine atom instead of a methyl group.

Uniqueness

The presence of the 4-methylbenzyl group in 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methylbenzyl)acetamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C23H21N3O3S/c1-17-11-13-18(14-12-17)15-24-22(27)16-26-25-23(19-7-3-2-4-8-19)20-9-5-6-10-21(20)30(26,28)29/h2-14H,15-16H2,1H3,(H,24,27)

InChI Key

YQTWZTMILNLGIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4

Origin of Product

United States

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